molecular formula C22H22ClN3O3S B2883159 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 442650-13-7

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No.: B2883159
CAS No.: 442650-13-7
M. Wt: 443.95
InChI Key: ZVCIQGRKYAUFKK-UHFFFAOYSA-N
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Description

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, including a chloro group, an ethoxy group, and a pyrazole moiety with a methylsulfonyl and p-tolyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide (C2H5I) and a base such as potassium carbonate (K2CO3).

    Pyrazole Formation: The pyrazole moiety can be synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Final Coupling: The final step involves coupling the pyrazole moiety with the quinoline core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylsulfonyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the chloro group or the pyrazole moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of quinoline N-oxides or sulfone derivatives

    Reduction: Formation of dechlorinated quinoline or reduced pyrazole derivatives

    Substitution: Formation of amino- or thio-substituted quinoline derivatives

Scientific Research Applications

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups, along with the pyrazole moiety, contribute to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-7-ethoxyquinoline: Lacks the pyrazole moiety and methylsulfonyl group.

    3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline: Lacks the chloro and ethoxy groups.

    2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline: Lacks the ethoxy group.

Uniqueness

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-7-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-4-29-17-10-9-16-11-18(22(23)24-19(16)12-17)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCIQGRKYAUFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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